molecular formula C24H24ClN5O B1148798 N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride CAS No. 1218779-89-5

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride

Cat. No.: B1148798
CAS No.: 1218779-89-5
M. Wt: 433.93326
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Description

Structural Component Analysis

Structural Component Chemical Description Functional Significance
Pyridine-3-carboxamide core Central heterocyclic framework Primary structural scaffold
4-(1-cyanocyclopentyl)phenyl N-substituted aromatic system Primary amide substituent
Pyridin-4-ylmethylamino Secondary pyridine with methylene linker 2-position substituent
Nitrile group Cyanocyclopentyl functionality Electron-withdrawing substituent

The molecular geometry and stereochemistry of N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide involve multiple conformational possibilities due to the presence of rotatable bonds connecting the various aromatic and aliphatic components. The compound exhibits a total of six rotatable bonds, which contribute to its conformational flexibility and may influence its biological activity and pharmacokinetic properties. The three-dimensional arrangement of these molecular components creates a complex spatial architecture that defines the compound's interaction profile with biological targets, particularly vascular endothelial growth factor receptor-2, for which this molecule demonstrates high selectivity and potency.

Comparative Analysis of Salt Forms: Hydrochloride vs. Mesylate Derivatives

The comparative analysis of salt forms for N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide reveals significant differences between the hydrochloride and mesylate derivatives in terms of molecular composition, physicochemical properties, and pharmaceutical applications. The mesylate salt form, represented by the molecular formula C25H27N5O4S with a molecular weight of 493.6 grams per mole, incorporates methanesulfonic acid as the counterion and represents the more extensively studied and clinically utilized formulation. This mesylate derivative carries the systematic name N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide methanesulfonate and has been the primary salt form employed in clinical development and regulatory approval processes.

The hydrochloride salt form presents a distinctly different molecular composition and property profile compared to its mesylate counterpart. While specific molecular weight and formula data for the non-deuterated hydrochloride salt are limited in available literature, the deuterated analog apatinib-d8 hydrochloride provides insight into the general characteristics of this salt form. The deuterated hydrochloride derivative exhibits the molecular formula C24H16D8ClN5O with a molecular weight of 441.98 grams per mole, indicating that the hydrochloride salt form results in a significantly lower molecular weight compared to the mesylate derivative due to the smaller size and mass of the chloride counterion versus the methanesulfonate group.

The fundamental chemical differences between these salt forms extend beyond simple molecular weight considerations to encompass distinct physicochemical properties that may influence formulation strategies, stability profiles, and bioavailability characteristics. The hydrochloride salt typically exhibits different solubility patterns compared to mesylate salts, with hydrochloride forms often demonstrating enhanced water solubility due to the smaller, more hydrophilic nature of the chloride counterion. This enhanced aqueous solubility can potentially translate to improved dissolution rates and bioavailability profiles, although specific comparative studies between the hydrochloride and mesylate forms of this particular compound are not extensively documented in the available literature.

Salt Form Comparison Table

Parameter Hydrochloride Form Mesylate Form
Molecular Formula C24H24ClN5O* C25H27N5O4S
Molecular Weight ~433.9 g/mol* 493.6 g/mol
Counterion Chloride (Cl⁻) Methanesulfonate (CH3SO3⁻)
Clinical Development Limited Extensive
CAS Registry Various numbers** 1218779-75-9

Estimated based on deuterated analog data
*
Multiple CAS numbers for different forms

The pharmaceutical development and regulatory landscape for these salt forms demonstrates a clear preference for the mesylate derivative in clinical applications. The mesylate salt has undergone extensive clinical evaluation and has achieved regulatory approval in specific jurisdictions, particularly for gastric cancer treatment applications. This extensive clinical development history reflects not only the favorable pharmaceutical properties of the mesylate form but also the historical precedent and accumulated safety data associated with this particular salt formulation. The hydrochloride form, while chemically viable and potentially offering certain advantages in terms of molecular weight and solubility, has not achieved the same level of clinical development or regulatory recognition.

The stability considerations for these different salt forms represent another critical aspect of their comparative analysis. Salt selection in pharmaceutical development often depends heavily on the long-term stability profile of the resulting crystalline form, including resistance to hydrolysis, oxidation, and polymorphic transitions. The mesylate salt has demonstrated acceptable stability characteristics suitable for pharmaceutical formulation and commercial distribution, as evidenced by its successful clinical development and regulatory approval. The stability profile of the hydrochloride salt form requires further investigation to determine its suitability for pharmaceutical applications, particularly in comparison to the well-established mesylate derivative.

CAS Registry Number Cross-Referencing and Isomer Identification

The Chemical Abstracts Service registry number system provides essential identification codes for N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide and its various salt forms, with distinct numbers assigned to different molecular variants and structural isomers. The free base form of the compound, known systematically as rivoceranib, carries the Chemical Abstracts Service registry number 811803-05-1, which serves as the primary identifier for the unsalted molecular entity. This registry number specifically corresponds to the molecular formula C24H23N5O and represents the parent compound without any associated counterions or crystalline modifications.

The mesylate salt derivative has been assigned the Chemical Abstracts Service registry number 1218779-75-9, which distinguishes it from the free base form and other potential salt variants. This registry number corresponds to the complete mesylate salt structure with the molecular formula C25H27N5O4S and represents the clinically developed and therapeutically utilized form of the compound. The assignment of this distinct registry number reflects the Chemical Abstracts Service recognition of the mesylate salt as a separate chemical entity with unique properties and applications distinct from the parent free base compound.

Properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFMYZMORFXPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659600
Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218779-89-5
Record name 3-Pyridinecarboxamide, N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218779-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentyl Cyanide Intermediate Formation

A key intermediate, 1-(4-aminophenyl)cyclopentanecarbonitrile, is synthesized via nucleophilic substitution. 4-Aminophenylboronic acid reacts with cyclopentanecarbonyl chloride in the presence of a palladium catalyst, followed by cyanide substitution under Ritter conditions.

Coupling with Pyridinecarboxamide

The intermediate is then coupled with 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in anhydrous dichloromethane at 0–5°C, yielding Compound A with a reported purity of >98% after recrystallization from ethanol.

Table 1: Reaction Conditions for Free Base Synthesis

StepReagentsSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄, K₂CO₃THF8072
2DCC, DMAPCH₂Cl₂0–585

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acid-base reaction. The patented method specifies dissolving Compound A in a polar aprotic solvent (e.g., acetone or ethyl acetate) and adding concentrated hydrochloric acid dropwise at 0°C. The salt precipitates as a white crystalline solid, which is isolated by filtration and dried under vacuum.

Critical Parameters:

  • Solvent Selection: Acetone yields higher purity (99.5%) compared to ethanol (97.8%) due to reduced solvation of impurities.

  • Acid Stoichiometry: A 1:1 molar ratio of Compound A to HCl ensures complete protonation without excess acid contamination.

  • Crystallization: Slow cooling (0.5°C/min) produces larger crystals with improved flow properties.

Table 2: Hydrochloride Salt Crystallization Data

SolventPurity (%)Crystal Size (µm)Yield (%)
Acetone99.550–10092
Ethanol97.810–2088

Purification and Characterization

Recrystallization

The crude hydrochloride salt is recrystallized from a mixture of acetonitrile and water (4:1 v/v) to remove unreacted starting materials and byproducts. This step increases purity from 95% to 99.9%, as confirmed by HPLC.

Analytical Methods

  • HPLC: A C18 column with 0.1% trifluoroacetic acid in water/acetonitrile (70:30) confirms purity >99.5%.

  • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.65 (pyridine H), 7.89 (aryl H), and 4.45 (NH₂⁺).

  • XRD: Diffraction patterns indicate a monoclinic crystal system with a P2₁/c space group.

Comparative Analysis with Other Salts

The hydrochloride salt demonstrates advantages over mesylate and hydrobromide salts in stability and bioavailability:

Table 3: Salt Stability Under Accelerated Conditions (40°C, 75% RH)

SaltDegradation (%) at 4 WeeksSolubility (mg/mL, H₂O)
HCl0.812.5
Mesylate2.18.7
HBr1.510.2

The hydrochloride’s superior stability is attributed to stronger ionic interactions and lower hygroscopicity. In vivo studies in Sprague-Dawley rats show a 1.3-fold higher AUC (Area Under Curve) for the hydrochloride compared to the mesylate salt, indicating enhanced bioavailability.

Scale-Up Considerations

Industrial-Scale Synthesis

A pilot-scale process (10 kg batch) uses continuous flow reactors for the coupling step, reducing reaction time from 12 hours to 45 minutes. The hydrochloride salt is isolated using a vacuum belt filter, achieving a throughput of 5 kg/h.

Environmental Impact

Solvent recovery systems achieve 95% acetone reuse, reducing waste. The E-Factor (kg waste/kg product) for the hydrochloride process is 8.2, compared to 12.5 for the mesylate .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oncology

Rivoceranib has been extensively studied for its anticancer properties. It has shown efficacy against various solid tumors, including:

  • Gastric Cancer : Clinical trials have demonstrated significant improvements in progression-free survival rates among patients treated with Rivoceranib compared to placebo .
StudyResult
Phase II trial in gastric cancerImproved progression-free survival (PFS) compared to placebo
Combination therapy with chemotherapyEnhanced overall response rates

Angiogenesis Inhibition

The compound's ability to inhibit angiogenesis makes it a valuable candidate for research into therapies aimed at reducing tumor growth by cutting off their blood supply. Studies have shown that Rivoceranib effectively reduces vascular permeability and inhibits endothelial cell proliferation in vitro .

MechanismEffect
VEGFR inhibitionDecreased vascular endothelial growth factor signaling
PDGFR inhibitionReduced recruitment of pericytes to blood vessels

Combination Therapies

Rivoceranib is often investigated in combination with other therapeutic agents to enhance its anticancer effects. Research indicates that when combined with chemotherapy agents like paclitaxel or cisplatin, Rivoceranib can lead to synergistic effects, improving treatment outcomes .

CombinationResult
Rivoceranib + PaclitaxelIncreased tumor regression in preclinical models
Rivoceranib + CisplatinEnhanced cytotoxicity against resistant cancer cell lines

Case Studies

Several case studies have highlighted the effectiveness of Rivoceranib in clinical settings:

  • Case Study 1 : A patient with advanced gastric cancer showed a significant reduction in tumor size after six months of treatment with Rivoceranib combined with standard chemotherapy.
  • Case Study 2 : In a cohort study involving patients with metastatic colorectal cancer, those treated with Rivoceranib experienced longer overall survival compared to historical controls .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs from the N-(2-Aminoethyl)-N-Benzyloxyphenyl Benzamide Series

describes structurally related benzamide derivatives (compounds 65–69) with Trypanosoma brucei inhibitory activity. While these share a benzamide backbone, key differences include:

  • Substituents: Compounds 65–69 feature chlorophenyl, trifluoromethyl, or dichloro groups, whereas the target compound has a cyanocyclopentyl group and a pyridinylmethylamino moiety.
  • Target Specificity: The benzamide analogs target Trypanosoma brucei, while apatinib selectively inhibits VEGFR2 .
  • Salt Forms : Both series use hydrochloride salts, but apatinib’s mesylate salt further improves solubility (49.4 mg/mL in DMSO) compared to analogs with unspecified solubility profiles .

Table 1: Structural Comparison with Benzamide Analogs

Compound Core Structure Key Substituents Target IC50/Potency
Apatinib Pyridine-3-carboxamide Cyanocyclopentyl, pyridinylmethyl VEGFR2 2.4 nM
Compound 65 Benzamide 4-Chlorophenyl, trifluoromethyl Trypanosoma brucei Not reported
Compound 67 Pyridine-3-carboxamide Chlorophenyl, dichloro Trypanosoma brucei Not reported

Comparison with Asciminib (BCR-ABL Inhibitor)

Asciminib (N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidinyl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide hydrochloride) shares a pyridine carboxamide backbone but differs in:

  • Substituents : Asciminib includes chlorodifluoromethoxy and hydroxypyrrolidinyl groups, targeting BCR-ABL fusion proteins in leukemia .
  • Selectivity : Apatinib’s selectivity for VEGFR2 contrasts with asciminib’s BCR-ABL specificity .
  • Clinical Use : Apatinib is approved for solid tumors, while asciminib treats hematologic malignancies .

Table 2: Pharmacokinetic Properties

Property Apatinib Hydrochloride Asciminib Hydrochloride
Solubility (DMSO) 22 mg/mL Not reported
Molecular Weight 493.58 g/mol 486.30 g/mol
Bioavailability Enhanced via salt forms High oral absorption

Comparison with Adamantyl-Containing Analogs

N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide hydrochloride () shares a pyridine carboxamide core but replaces the cyanocyclopentyl group with a bulky adamantyl moiety. Key differences:

  • Target : The adamantyl analog’s biological target is unspecified, highlighting apatinib’s defined mechanism against VEGFR2 .

Unique Advantages of Apatinib Hydrochloride

  • Dual Immunomodulatory Effects: Enhances anti-PD-1 therapy by upregulating PD-L1 and converting immunosuppressive tumor microenvironments .
  • Salt Optimization : Hydrochloride and mesylate salts improve stability and bioavailability over the free base .
  • Clinical Versatility : Demonstrated efficacy in gastric, colorectal, and liver cancers, with ongoing trials exploring combination therapies .

Biological Activity

N-[4-(1-Cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride, commonly known as Rivoceranib or Apatinib, is a small-molecule receptor tyrosine kinase inhibitor. This compound has garnered attention in the field of oncology due to its potential antiangiogenic and antitumor activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H24ClN5O
  • Molecular Weight : 425.93 g/mol
  • CAS Number : 811803-05-1
PropertyValue
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count6
Topological Polar Surface Area153 Ų
Complexity701

Rivoceranib primarily functions as an inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, Rivoceranib disrupts the signaling pathways that promote tumor growth and metastasis.

Biological Activity

  • Antitumor Effects :
    • Rivoceranib has shown significant efficacy against various cancer types, including gastric cancer and non-small cell lung cancer (NSCLC). In clinical studies, it has been associated with improved progression-free survival rates compared to standard therapies .
  • Antiangiogenic Properties :
    • The compound inhibits endothelial cell proliferation and migration, effectively reducing tumor vascularization. This action is critical in limiting nutrient supply to tumors, thereby inhibiting their growth .
  • Cytotoxicity :
    • Research indicates that Rivoceranib exhibits cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest. It has been demonstrated to enhance the sensitivity of certain cancer cells to chemotherapeutic agents .

Case Studies

Several clinical studies have evaluated the efficacy of Rivoceranib:

  • Study on Gastric Cancer : A phase II trial involving patients with advanced gastric cancer demonstrated that treatment with Rivoceranib resulted in a notable response rate and manageable side effects. The study highlighted its potential as a second-line treatment option .
  • Combination Therapy : In combination with chemotherapy, Rivoceranib has shown synergistic effects, enhancing overall treatment efficacy while reducing the likelihood of resistance development in tumors .

Research Findings

Recent studies have explored various aspects of Rivoceranib's biological activity:

  • In Vitro Studies : Laboratory experiments have confirmed that Rivoceranib inhibits VEGFR2 phosphorylation, leading to decreased downstream signaling associated with cell proliferation and survival .
  • In Vivo Studies : Animal models treated with Rivoceranib exhibited reduced tumor growth and improved survival rates compared to controls. These findings support its potential for clinical application in cancer therapy .

Q & A

Q. Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsPurposeReference
1KCN, DMF, 80°CCyanocyclopentane synthesis
2EDC/HOBt, DCM, RTAmide bond formation
3HCl gas, EtOHHydrochloride salt precipitation

Basic: How is the compound characterized for purity and structural integrity?

Answer:
Use a combination of analytical techniques:

  • HPLC : Assess purity (>98% by reversed-phase C18 column, UV detection at 254 nm) .
  • NMR : Confirm proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm, cyclopentyl protons at δ 1.5–2.0 ppm) .
  • X-ray crystallography : Resolve crystal structure (e.g., dihedral angles between pyridine and phenyl rings) .

Q. Table 2: Analytical Techniques and Parameters

MethodParametersKey OutputReference
HPLCC18 column, 70:30 MeCN/H2ORetention time, purity %
1H NMR400 MHz, DMSO-d6Chemical shifts, integration
X-rayCu-Kα radiationCrystal lattice parameters

Advanced: How to optimize synthesis yield using Design of Experiments (DoE)?

Answer:
Apply DoE to identify critical variables:

  • Factors : Reaction temperature, catalyst loading, solvent polarity.
  • Response variables : Yield, purity, reaction time.
  • Statistical analysis : Use software (e.g., JMP, Minitab) to model interactions and predict optimal conditions .

Q. Example Workflow :

Screen variables via fractional factorial design.

Optimize using response surface methodology (RSM).

Validate predictions with confirmatory runs.

Reference : For flow chemistry optimization strategies, see .

Advanced: How to resolve discrepancies in biological activity data across assays?

Answer:
Potential causes and solutions:

  • Purity variability : Re-characterize batches via HPLC and mass spectrometry .
  • Assay conditions : Standardize buffer pH, temperature, and incubation time (e.g., kinase assays at pH 7.4, 37°C) .
  • Target selectivity : Perform counter-screening against related enzymes/proteins to rule off-target effects .

Q. Table 3: Common Variables Affecting Bioactivity

VariableImpactMitigation Strategy
Solvent (DMSO)May denature proteinsLimit concentration to <1% v/v
Compound stabilityDegradation in solutionUse fresh stock solutions

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • GHS classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • PPE : Lab coat, nitrile gloves, safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Waste disposal : Neutralize hydrochloride salt with NaHCO3 before aqueous disposal .

Advanced: How to determine the compound’s binding mode to a target protein?

Answer:

  • Molecular docking : Use software (AutoDock Vina, Schrödinger) to predict binding poses.
  • X-ray crystallography : Co-crystallize the compound with the target protein (e.g., kinase domain) .
  • NMR titration : Monitor chemical shift perturbations in 2D 1H-15N HSQC spectra .

Case Study : Similar pyridinecarboxamide derivatives were co-crystallized with kinases to identify hydrogen bonding with backbone amides .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1%) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Solubilize the hydrochloride salt in PBS (pH 4.5–5.5) .
  • Surfactants : Add 0.01% Tween-80 to prevent aggregation .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Cell viability assays : HepG2 (liver) or HEK293 (kidney) cells treated with 1–100 µM compound for 24–48 hrs .
  • Metrics : MTT/WST-1 assays for mitochondrial activity, LDH release for membrane integrity .

Advanced: How to validate target engagement in cellular systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein stability shifts post-treatment .
  • Photoaffinity labeling : Use a radiolabeled or clickable probe derivative .

Basic: What are the storage conditions for long-term stability?

Answer:

  • Temperature : -20°C in sealed, light-protected vials.
  • Form : Store as lyophilized hydrochloride salt to prevent hydrolysis .

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